molecular formula C19H23N3O2 B13767151 p-(3-(p-tert-Butylbenzyl)-3-methyl-1-triazeno)benzoic acid CAS No. 65542-20-3

p-(3-(p-tert-Butylbenzyl)-3-methyl-1-triazeno)benzoic acid

Cat. No.: B13767151
CAS No.: 65542-20-3
M. Wt: 325.4 g/mol
InChI Key: YPWNPYJNMLENNZ-UHFFFAOYSA-N
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Description

4-[(4-tert-Butylphenyl)methyl-methylamino]diazenylbenzoic acid is an organic compound characterized by its complex structure, which includes a diazenyl group, a benzoic acid moiety, and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-tert-Butylphenyl)methyl-methylamino]diazenylbenzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-tert-Butylphenyl)methyl-methylamino]diazenylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 4-[(4-tert-Butylphenyl)methyl-methylamino]diazenylbenzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-tert-Butylphenyl)methyl-methylamino]diazenylbenzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications .

Properties

CAS No.

65542-20-3

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

4-[[(4-tert-butylphenyl)methyl-methylamino]diazenyl]benzoic acid

InChI

InChI=1S/C19H23N3O2/c1-19(2,3)16-9-5-14(6-10-16)13-22(4)21-20-17-11-7-15(8-12-17)18(23)24/h5-12H,13H2,1-4H3,(H,23,24)

InChI Key

YPWNPYJNMLENNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C)N=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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